molecular formula C18H16N2O5 B460794 2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 876709-81-8

2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460794
CAS No.: 876709-81-8
M. Wt: 340.3g/mol
InChI Key: YNOLKHBICVBZRE-UHFFFAOYSA-N
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Description

2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of ethyl 4-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol, followed by cyclization and subsequent reactions to introduce the hydroxymethyl and amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the ethoxy group could result in various substituted derivatives.

Scientific Research Applications

2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-2-23-11-5-3-10(4-6-11)15-13(8-19)18(20)25-16-14(22)7-12(9-21)24-17(15)16/h3-7,15,21H,2,9,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOLKHBICVBZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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